molecular formula C11H9ClN2O B2757894 8-chloro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one CAS No. 1361198-02-8

8-chloro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one

Cat. No. B2757894
CAS RN: 1361198-02-8
M. Wt: 220.66
InChI Key: FEPARWSSWBUKFS-UHFFFAOYSA-N
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Description

“8-chloro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one” is a chemical compound that has been studied for its potential anti-cancer properties . It belongs to a class of compounds known as nitrone derivatives, which have been found to exhibit attractive biological values as immuno spin trapping agents .


Synthesis Analysis

The synthesis of “8-chloro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one” and similar compounds has been achieved through a Michael addition-cyclization cascade starting from vinyl selenones and (1H-indol-2yl)carboxamides using potassium hydroxide as a base . This method has been found to be cost-effective and eco-friendly .


Chemical Reactions Analysis

Nitrone derivatives, including “8-chloro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one”, are known for their [3+2] dipolar cycloaddition reactions . They are also useful radical traps in electron paramagnetic resonance (EPR) studies of organic radicals .

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • A study by Palomba et al. (2018) described an efficient approach to synthesize biologically relevant 3,4-dihydropyrazino[1,2-a]indol-1(2H)ones through a domino Michael/intramolecular nucleophilic substitution pathway. This synthesis process involved various substituted vinyl selenones and 1H-indole-2-carboxamides, indicating the versatility and regioselective potential of this compound in chemical syntheses (Palomba et al., 2018).
    • Bandini et al. (2007) developed a catalytic synthetic approach to 3,4-dihydropyrazino[1,2-a]indol-1(2H)-ones, showcasing the use of organic and inorganic bases for a regioselective ring-closing reaction. This method underlines the compound's utility in creating complex heteroaromatic structures (Bandini et al., 2007).
  • Biological and Medicinal Applications :

    • Sisti et al. (2014) highlighted the synthesis of 3,4-dihydropyrazino[1,2-a]indol-1(2H)-ones using vinyl selenones, noting their significant biological activities such as antifungal, antihistaminergic, and anti-serotoninergic properties. This underlines the compound's potential in medicinal chemistry (Sisti et al., 2014).
    • Toche and Janrao (2015) synthesized novel derivatives of 3,4-dihydropyrazino[1,2-a]indol-1(2H)-ones and evaluated their antimicrobial activities. The compounds exhibited promising activities against various bacterial and fungal species, indicating their potential in developing new antimicrobial agents (Toche & Janrao, 2015).
  • Potential in Drug Development :

    • Ashram et al. (2021) investigated pyrazino[1,2-a]indoles fused with heterocycles for their biological activity as acetylcholinesterase inhibitors, demonstrating potential therapeutic applications in treating conditions like Alzheimer's disease (Ashram et al., 2021).
    • Nguyen et al. (1990) explored the antitumor activity of pyrido[4,3-b]benzo[e]- and -benzo[g]indoles, derived from a similar structural framework as 8-chloro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one, indicating its potential in cancer research (Nguyen et al., 1990).

Future Directions

The study of nitrone derivatives, including “8-chloro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one”, shows promise for further pursuit of nitrone-type small molecules in chemotherapy . Their synthesis from vinyl selenones presents an eco-friendly and cost-effective method, which could be explored further .

properties

IUPAC Name

8-chloro-3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c12-8-1-2-9-7(5-8)6-10-11(15)13-3-4-14(9)10/h1-2,5-6H,3-4H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEPARWSSWBUKFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C3=C(C=C(C=C3)Cl)C=C2C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-chloro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one

CAS RN

1361198-02-8
Record name 8-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indol-1-one
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